molecular formula C12H10O4S2 B14292881 1,1'-(Peroxydisulfinyl)dibenzene CAS No. 118621-52-6

1,1'-(Peroxydisulfinyl)dibenzene

Cat. No.: B14292881
CAS No.: 118621-52-6
M. Wt: 282.3 g/mol
InChI Key: UMGCFQZSLUXCSL-UHFFFAOYSA-N
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Description

1,1’-(Peroxydisulfinyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a peroxydisulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Peroxydisulfinyl)dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of diphenyl disulfide using peroxides or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,1’-(Peroxydisulfinyl)dibenzene may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Peroxydisulfinyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the peroxydisulfinyl group to sulfide or thiol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(Peroxydisulfinyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(Peroxydisulfinyl)dibenzene involves its interaction with molecular targets through its peroxydisulfinyl group. This group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl disulfide: Similar structure but lacks the peroxydisulfinyl group.

    Diphenyl sulfone: Contains a sulfone group instead of peroxydisulfinyl.

    Benzene derivatives with other sulfur-containing groups: Such as thiophenol and benzene sulfonic acid.

Uniqueness

1,1’-(Peroxydisulfinyl)dibenzene is unique due to its peroxydisulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

118621-52-6

Molecular Formula

C12H10O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

benzenesulfinyloxy benzenesulfinate

InChI

InChI=1S/C12H10O4S2/c13-17(11-7-3-1-4-8-11)15-16-18(14)12-9-5-2-6-10-12/h1-10H

InChI Key

UMGCFQZSLUXCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)OOS(=O)C2=CC=CC=C2

Origin of Product

United States

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